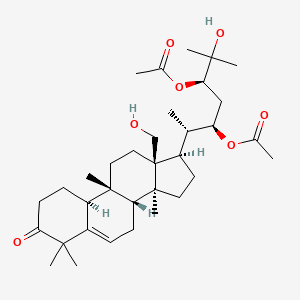
leucopaxillone A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
leucopaxillone A is a natural product found in Leucopaxillus amarus and Leucopaxillus gentianeus with data available.
Aplicaciones Científicas De Investigación
Leucine and Its Metabolites: An Overview
Leucine, a branched-chain amino acid, and its metabolites like HMB have been extensively studied for their roles in promoting exercise performance, muscle hypertrophy, and providing potential therapeutic benefits in various clinical conditions. Research has explored the mechanisms through which these compounds operate, including their ability to stimulate muscle protein synthesis through pathways like the mTOR signaling and potentially inhibit the ubiquitin-proteasome proteolytic pathway, which is responsible for protein degradation (Wilson, Wilson, & Manninen, 2008; Pedroso, Zampieri, & Donato, 2015).
Potential Therapeutic Applications
The therapeutic potentials of leucine and its metabolites span across improving metabolic health, such as enhancing glucose homeostasis and energy balance, and offering benefits in conditions of muscle wasting, obesity, and diabetes mellitus. These compounds have been noted for their effects on food intake regulation, body adiposity reduction, and the improvement of glucose metabolism in specific conditions, although more research is needed to fully understand and harness these effects in clinical practice (Pedroso, Zampieri, & Donato, 2015; Elango, Rasmussen, & Madden, 2016).
Propiedades
Fórmula molecular |
C34H54O7 |
|---|---|
Peso molecular |
574.8 g/mol |
Nombre IUPAC |
[(2S,3R,5R)-5-acetyloxy-6-hydroxy-2-[(8R,9R,10S,13S,14S,17R)-13-(hydroxymethyl)-4,4,9,14-tetramethyl-3-oxo-1,2,7,8,10,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-methylheptan-3-yl] acetate |
InChI |
InChI=1S/C34H54O7/c1-20(26(40-21(2)36)18-29(31(6,7)39)41-22(3)37)23-14-15-33(9)27-12-10-24-25(11-13-28(38)30(24,4)5)32(27,8)16-17-34(23,33)19-35/h10,20,23,25-27,29,35,39H,11-19H2,1-9H3/t20-,23+,25+,26+,27+,29+,32-,33-,34-/m0/s1 |
Clave InChI |
VNEQIRWUIXRANF-NUXCKAEHSA-N |
SMILES isomérico |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2CC=C4[C@H]3CCC(=O)C4(C)C)C)CO)C)[C@@H](C[C@H](C(C)(C)O)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(C1CCC2(C1(CCC3(C2CC=C4C3CCC(=O)C4(C)C)C)CO)C)C(CC(C(C)(C)O)OC(=O)C)OC(=O)C |
Sinónimos |
leucopaxillone A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




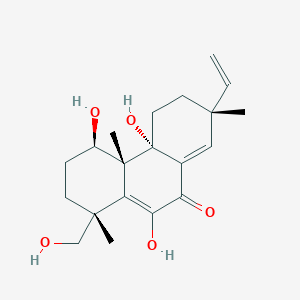
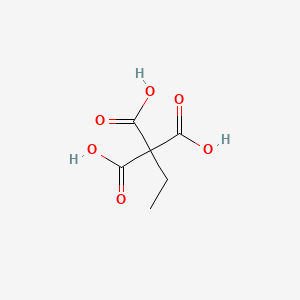
![Bis[3-[2-(2,6-dichlorophenoxy)ethyl]carbazamidine] sulphate](/img/structure/B1259470.png)

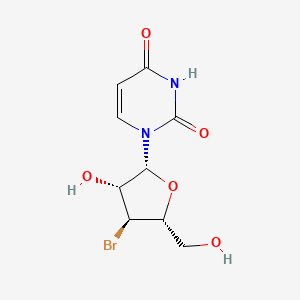
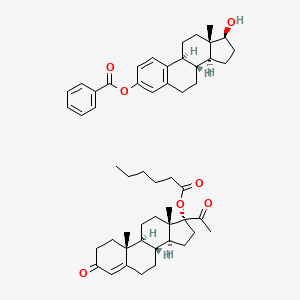
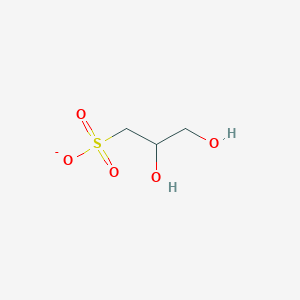
![(3aR,6E,10E,12S,15aS)-12-Acetoxy-3aalpha,4,5,8,9,12,13,15abeta-octahydro-6,10,14-trimethyl-3-methylenecyclotetradeca[b]furan-2(3H)-one](/img/structure/B1259480.png)

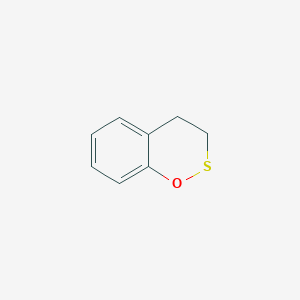

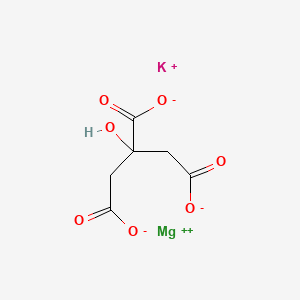
![2-ethoxyethyl (2R)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate](/img/structure/B1259485.png)